4-Bromo-2-fluoro-6-(trifluoromethyl)aniline

Description

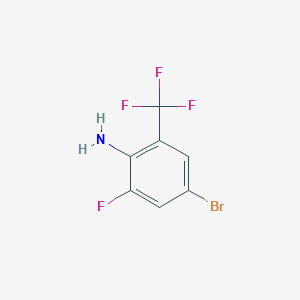

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline (CAS: 875664-46-3) is a halogenated aniline derivative with the molecular formula C₇H₄BrF₄N and a molecular weight of 258.01 g/mol . Structurally, it features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. The compound is commercially available from suppliers such as Alfa Aesar and J&K Scientific with a purity of ≥98% . Its primary applications lie in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for synthesizing bioactive molecules due to the electron-withdrawing effects of its substituents, which enhance stability and reactivity .

Properties

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIDRROZQFRPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590693 | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-46-3 | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where aniline derivatives are subjected to bromination and fluorination reactions. For instance, starting with 4-bromoaniline, the compound can be fluorinated using a fluorinating agent such as Selectfluor under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl).

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinolines, and other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor for the development of pharmaceutical agents with improved efficacy and safety profiles.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

4-Bromo-2-chloro-6-(trifluoromethyl)aniline

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₇H₄BrF₄N (isomer of the target compound).

- Key Differences : Positional isomer with bromine at the 2-position and fluorine at the 4-position. This structural variation can significantly impact electronic distribution, affecting nucleophilic aromatic substitution rates .

Nitro-Substituted Analogs

4-Bromo-2-nitro-6-(trifluoromethyl)aniline

- CAS : 157026-18-1

- Molecular Formula : C₇H₄BrF₃N₂O₂

- Molecular Weight : 303.02 g/mol

- Key Differences: The amino (-NH₂) group is replaced by a nitro (-NO₂) group, a stronger electron-withdrawing substituent. This increases acidity (pKa ~1–2) and alters reactivity in reduction or catalytic hydrogenation reactions .

2-Bromo-6-fluoro-4-nitroaniline

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₆H₄BrFN₂O₂

- Key Differences: Lacks the trifluoromethyl group but introduces a nitro group.

Trifluoromethyl Variants with Additional Substituents

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

- CAS : 1207314-86-0

- Molecular Formula : C₁₀H₄BrF₁₀N

- Molecular Weight : 408.03 g/mol

- Key Differences : Incorporates a perfluoropropan-2-yl group (-CF(CF₃)₂), drastically increasing molecular weight and hydrophobicity. This compound is discontinued commercially, likely due to challenges in synthesis or stability .

Key Research Findings

Electronic Effects : The trifluoromethyl group at the 6-position in the target compound enhances electron withdrawal, stabilizing negative charges in intermediates during nucleophilic substitutions .

Positional Isomerism : Bromine at the 4-position (vs. 2-position in isomers) optimizes steric and electronic profiles for Suzuki-Miyaura couplings, a critical reaction in drug discovery .

Safety Profile : Chloro-substituted analogs (e.g., 4-Bromo-2-chloro-6-(trifluoromethyl)aniline) may pose higher toxicity risks due to increased halogen content, necessitating stringent handling protocols .

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline, with the CAS number 875664-46-3, is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure consists of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline backbone, which contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Boiling Point | Not available |

| Purity | Variable, depending on source |

| Storage Conditions | Keep in a dark place, inert atmosphere |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of various enzymes critical in cancer pathways, particularly those involved in cell proliferation and survival.

- Interaction with Receptor Tyrosine Kinases (RTKs) : Studies suggest that it may inhibit RTK activity, which is crucial for cancer cell signaling.

- Induction of Apoptosis : Evidence indicates that this compound can induce programmed cell death in cancer cells, thereby reducing tumor growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes its cytotoxic effects:

These values indicate that the compound has a potent inhibitory effect on cell viability at micromolar concentrations.

Case Studies

- Study on MCF-7 Cells : In a study evaluating the effects of various aniline derivatives on MCF-7 cells, this compound demonstrated a strong ability to inhibit cell proliferation, with an IC₅₀ value significantly lower than many known anticancer agents.

- Mechanistic Insights : Further mechanistic studies revealed that this compound could disrupt the signaling pathways associated with epidermal growth factor receptor (EGFR), leading to reduced phosphorylation and subsequent downstream signaling that promotes survival and proliferation in cancer cells .

Pharmacological Significance

The pharmacological significance of this compound extends beyond its anticancer properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.